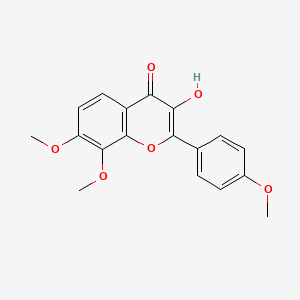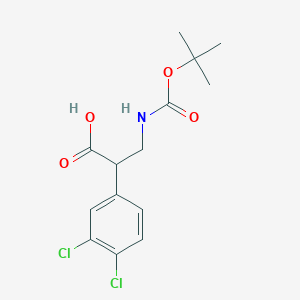
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid
Overview
Description
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid, also known as Boc-DICPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of non-proteinogenic amino acids and is used in various biochemical and physiological studies.
Mechanism of Action
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a non-proteinogenic amino acid that can be incorporated into peptides in place of natural amino acids. The incorporation of this compound into peptides can alter their conformation and biological activity. This compound can also act as a prodrug, where it is converted into its active form upon enzymatic cleavage.
Biochemical and Physiological Effects:
The incorporation of this compound into peptides can alter their biochemical and physiological effects. Peptides containing this compound have been studied for their biological activity, including their ability to bind to receptors, inhibit enzymes, and modulate protein-protein interactions. This compound-containing peptides have also been studied for their potential use as drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in lab experiments is its unique properties. This compound can alter the conformation and biological activity of peptides, making it a useful tool for studying the structure-activity relationship of peptides. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in scientific research. One direction is the development of new peptidomimetics that incorporate this compound. These compounds could have potential use as drugs for the treatment of various diseases. Another direction is the study of the biological activity of peptides containing this compound. These studies could provide insights into the structure-activity relationship of peptides and lead to the development of new drugs. Finally, the development of new synthesis methods for this compound could make it more accessible for use in scientific research.
Scientific Research Applications
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid has been widely used in scientific research for its unique properties. It is used as a building block in the synthesis of peptides and peptidomimetics. This compound has been used in the synthesis of various peptides that have been studied for their biological activity. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential use as drugs.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMQJDTARPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

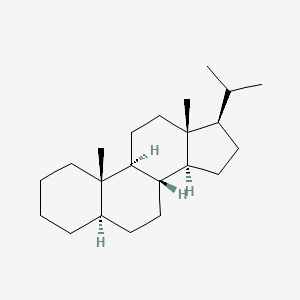



![(Octahydro-pyrido[1,2-a]pyrazin-6-yl)-methanol](/img/structure/B3272824.png)

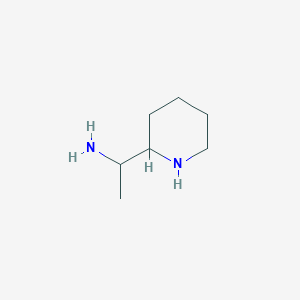
![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)
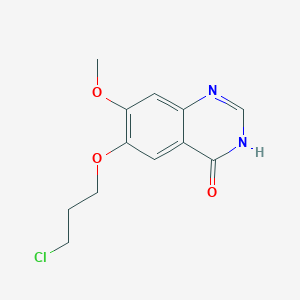

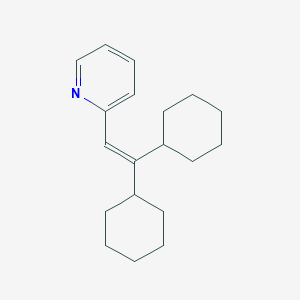
![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)
